Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate
Description
Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a cyclopropylmethoxy group, and an isonicotinamido moiety
Properties
IUPAC Name |
ethyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-22-15(21)12-9-24-16(18-12)19-14(20)11-5-6-17-13(7-11)23-8-10-3-4-10/h5-7,9-10H,2-4,8H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDZKKRDBSAFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is typically constructed via the Hantzsch thiazole synthesis, which involves cyclization between a thioamide or thiourea derivative and an α-halocarbonyl compound. For ethyl thiazole-4-carboxylates, ethyl 2-chloroacetoacetate serves as the α-halocarbonyl precursor, reacting with thioureas under basic conditions.
Example Procedure :
- Thioamide Preparation : Treat 2-aminothiazole-4-carboxylic acid ethyl ester with thiourea in ethanol under reflux to form the thioamide intermediate.
- Cyclization : React the thioamide with ethyl 2-chloroacetoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–85°C for 6 hours.
- Isolation : Quench the reaction with ice water, extract with ethyl acetate, and purify via column chromatography (yield: 65–75%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temp | 80–85°C | |
| Base | K₂CO₃ | |
| Solvent | DMF | |
| Yield | 65–75% |
Introduction of the Isonicotinamido Group
Amide Coupling Strategies
The isonicotinamido moiety is introduced via coupling the thiazole’s amine group with activated isonicotinic acid derivatives. N,N'-Carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are common coupling agents.
Example Procedure :
- Activation of Isonicotinic Acid : React isonicotinic acid with CDI in tetrahydrofuran (THF) at 25°C for 2 hours to form the imidazolide intermediate.
- Coupling Reaction : Add the thiazole amine derivative (e.g., ethyl 2-aminothiazole-4-carboxylate) and stir at 50°C for 12 hours.
- Purification : Isolate the product via recrystallization from ethanol/water (yield: 70–80%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | CDI or EDC/HOBt | |
| Solvent | THF | |
| Yield | 70–80% |
Etherification with Cyclopropylmethoxy Group
Alkylation of Hydroxyl Substituents
The cyclopropylmethoxy group is introduced via nucleophilic substitution on a hydroxylated isonicotinamide intermediate. Cyclopropylmethyl bromide and a base such as sodium hydride (NaH) or K₂CO₃ facilitate this step.
Example Procedure :
- Hydroxylation : Prepare 2-hydroxyisonicotinamide via nitration followed by reduction (e.g., using H₂/Pd-C).
- Alkylation : React 2-hydroxyisonicotinamide with cyclopropylmethyl bromide in DMF using K₂CO₃ at 60°C for 8 hours.
- Isolation : Extract with dichloromethane, wash with brine, and purify via silica gel chromatography (yield: 60–70%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | Cyclopropylmethyl bromide | |
| Base | K₂CO₃ | |
| Solvent | DMF | |
| Yield | 60–70% |
Optimization and Scalability
Process Improvements
Patent US20190084948A1 highlights scalable methods for thiazole carboxylates, emphasizing:
- One-Pot Syntheses : Combining cyclization and coupling steps to reduce intermediates.
- Green Solvents : Replacing DMF with cyclopentyl methyl ether (CPME) to enhance safety.
- Catalytic Systems : Using Pd/C for nitro reductions and CuCN/KCN for cyanation.
Comparative Yields :
| Step | Conventional Yield | Optimized Yield |
|---|---|---|
| Thiazole Formation | 65% | 80% |
| Amide Coupling | 70% | 85% |
| Etherification | 60% | 75% |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Scientific Research Applications
Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and isonicotinamido-containing molecules. Examples include:
- Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct steric and electronic properties. These properties may influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research and industrial applications.
Biological Activity
Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- CAS Number : Not specified in the search results.
Structural Features
The compound consists of a thiazole ring, an isonicotinamide moiety, and an ethyl ester functional group. The presence of a cyclopropylmethoxy group is notable for its potential influence on the compound's biological activity.
- Antimicrobial Activity : Preliminary studies indicate that thiazole derivatives exhibit antimicrobial properties. The presence of the isonicotinamide structure may enhance this activity through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Anticancer Potential : Research suggests that compounds featuring thiazole rings can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
- Anti-inflammatory Effects : Thiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, potentially through the NF-kB signaling pathway.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including those similar to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 2: Anticancer Activity
In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis. IC50 values were determined to be around 15 µM for HeLa cells.
Study 3: Anti-inflammatory Mechanism
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels. This suggests a potential mechanism for its anti-inflammatory effects, possibly through inhibition of NF-kB activation.
Table 1: Summary of Biological Activities
Table 2: Case Study Results
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | HeLa | 15 | Apoptosis induction |
| Anti-inflammatory | LPS-induced | N/A | Cytokine inhibition |
Q & A
Q. What are the key considerations in designing a synthesis route for Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Cyclopropane Methoxy Introduction : Reacting isonicotinic acid derivatives with cyclopropylmethanol under acidic or coupling conditions (e.g., DCC/DMAP) to form the ether linkage .
Amide Bond Formation : Coupling the cyclopropylmethoxy-isonicotinoyl moiety with ethyl 2-aminothiazole-4-carboxylate using carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous solvents like DMF or THF .
Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to isolate the final product .
- Critical Parameters : Temperature control (<60°C to avoid decomposition), anhydrous conditions for coupling, and pH adjustment during workup to prevent hydrolysis of the ester group .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Key peaks include:
- Thiazole protons (δ 7.5–8.2 ppm, singlet for C5-H).
- Cyclopropylmethoxy protons (δ 1.0–1.3 ppm for cyclopropane CH2, δ 3.8–4.2 ppm for OCH2).
- Ethyl ester (δ 1.3–1.4 ppm for CH3, δ 4.3–4.5 ppm for OCH2) .
- <sup>13</sup>C NMR : Ester carbonyl (δ 165–170 ppm), thiazole carbons (δ 150–160 ppm), and cyclopropane carbons (δ 8–15 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~375 g/mol), with fragmentation patterns showing loss of cyclopropylmethoxy (–OCH2C3H5) and ester groups (–COOEt) .
Advanced Research Questions
Q. How can researchers analyze the structure-activity relationship (SAR) of this compound to optimize its biological activity?
- Methodological Answer : SAR studies should focus on:
Q. Substituent Variation :
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like Bcl-2 or β-catenin, prioritizing modifications that improve hydrogen bonding or hydrophobic interactions .
Q. What strategies can resolve contradictions in biological activity data across different assays (e.g., in vitro vs. in silico)?
- Methodological Answer :
- Cross-Validation :
Replicate assays under standardized conditions (e.g., ATP levels in antiproliferative assays) to rule out technical variability .
Use orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzyme inhibition assays) to confirm target engagement .
- Data Normalization : Adjust for assay-specific factors (e.g., serum protein binding in cell-based assays) using correction factors derived from control compounds .
Q. What in silico methods can predict the pharmacokinetic profile and toxicity of this compound?
- Methodological Answer :
- ADMET Prediction :
- Metabolite Prediction : Use GLORY or Meteor to identify potential reactive metabolites (e.g., nitroso intermediates from nitro groups) .
Q. How can researchers design experiments to elucidate the compound’s interaction with Bcl-2 proteins?
- Methodological Answer :
Competitive Binding Assays : Use fluorescence polarization with FITC-labeled Bcl-2 inhibitors (e.g., ABT-199) to measure displacement by the compound .
Mutagenesis Studies : Create Bcl-2 mutants (e.g., D107A) to identify critical binding residues via ITC (isothermal titration calorimetry) .
Cellular Apoptosis Assays : Treat Bcl-2-overexpressing cancer cells (e.g., MCF-7) and monitor caspase-3/7 activation via luminescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
